4-(4-Acetamidophenyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide
Description
4-(4-Acetamidophenyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted at the 4-position with a 4-acetamidophenyl group and at the 6-position with a carboxamide moiety.
Synthesis of related pyrazolo[3,4-b]pyridine derivatives often involves multicomponent reactions in ionic liquid media. For example, describes a method using [bmim][BF4] as a solvent, where aldehydes and ethyl cyanoacetate are condensed to form intermediates, followed by cyclization to yield pyrazolo[3,4-b]pyridines .
Properties
CAS No. |
918133-05-8 |
|---|---|
Molecular Formula |
C15H13N5O2 |
Molecular Weight |
295.30 g/mol |
IUPAC Name |
4-(4-acetamidophenyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide |
InChI |
InChI=1S/C15H13N5O2/c1-8(21)18-10-4-2-9(3-5-10)11-6-13(14(16)22)19-15-12(11)7-17-20-15/h2-7H,1H3,(H2,16,22)(H,18,21)(H,17,19,20) |
InChI Key |
HDPZGPXJDATUCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CC(=NC3=C2C=NN3)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Acetamidophenyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide typically involves the introduction of the 3-carboxamide moiety using palladium-catalyzed aminocarbonylation methodology. This process employs carbon monoxide gas generated ex situ using a two-chamber reactor (COware®). The reaction conditions are optimized to achieve high yields, often up to 99% .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale aminocarbonylation reactions using palladium catalysts. The process is designed to be efficient and scalable, ensuring high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Acetamidophenyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the pyrazolo[3,4-b]pyridine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like amines and thiols are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-(4-Acetamidophenyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide is a heterocyclic compound with a pyrazolo[3,4-b]pyridine core, substituted with an acetamidophenyl group and a carboxamide functional group. It has garnered interest in medicinal chemistry for its potential therapeutic applications, especially in oncology and neurology. The acetamido group enhances its solubility and bioavailability, making it a viable candidate for drug development.
Scientific Research Applications
4-(4-Acetamidophenyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide has applications across various fields:
- Tropomyosin Receptor Kinases (TRKs) Inhibition Research indicates that 4-(4-acetamidophenyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide has potential as an inhibitor of tropomyosin receptor kinases (TRKs), which are implicated in various cancers.
- Modulating Neuroinflammatory Pathways The compound shows promise in modulating neuroinflammatory pathways, suggesting potential applications in treating neurodegenerative diseases.
- Interaction with Molecular Targets Interaction studies have shown that 4-(4-acetamidophenyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide interacts with specific molecular targets such as TRKs. These interactions are critical for understanding the mechanism of action and therapeutic potential of the compound. Binding affinity studies and structure-activity relationship analyses are essential components of this research area.
Structural Similarities and Biological Activities
Several compounds share structural similarities with 4-(4-acetamidophenyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 6-cyclopropyl-N-(4-acetamidophenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide | Contains cyclopropyl group | Potential anti-inflammatory properties |
| 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid | Lacks acetamido substitution | Known for anti-cancer activity |
| 5-amino-1H-pyrazolo[3,4-b]pyridine-6-carboxamide | Different amino substitution | Investigated for antibacterial properties |
Mechanism of Action
The mechanism of action of 4-(4-Acetamidophenyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit protein kinases or other enzymes involved in cell signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-(4-Methyl-1H-indol-3-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide
This compound shares the pyrazolo[3,4-b]pyridine-6-carboxamide core but replaces the 4-acetamidophenyl group with a 4-methylindole substituent .
Apixaban (Factor Xa Inhibitor)
Apixaban, a pyrazolo[3,4-c]pyridine derivative, is a clinically approved anticoagulant . Key differences include:
- Core Structure : Apixaban’s pyrazolo[3,4-c]pyridine core is a positional isomer of the [3,4-b] system, altering the spatial arrangement of substituents.
- Substituents : Apixaban features a 4-methoxyphenyl group and a 2-oxopiperidinylphenyl moiety, contributing to its high selectivity for Factor Xa inhibition.
- Synthesis : Apixaban’s preparation involves patented multistep processes, contrasting with the ionic liquid-mediated methods used for [3,4-b]pyridines .
Functional Analogues
Pyrazolo[3,4-d]pyrimidine Derivatives
Pyrazolo[3,4-d]pyrimidines, such as those synthesized via condensation of pyrazol-3-ones with guanidine hydrochloride (), share a fused heterocyclic system but replace the pyridine ring with a pyrimidine . These compounds often exhibit kinase inhibitory activity, underscoring the impact of core structure on biological target specificity.
Substituent-Driven Comparisons
- Acetamidophenyl Group: The acetamide moiety in the target compound may enhance solubility and hydrogen-bonding capacity compared to non-polar substituents (e.g., methylindole in ).
- Carboxamide at Position 6 : This group is conserved across several analogues (e.g., apixaban) and is critical for interactions with enzymatic active sites .
Data Table: Comparative Analysis of Pyrazolo-Pyridine Derivatives
Biological Activity
4-(4-Acetamidophenyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide is a compound belonging to the pyrazolo[3,4-b]pyridine family, which has garnered attention due to its diverse biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, focusing on its anticancer properties, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 4-(4-Acetamidophenyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide is C16H16N4O2, and its structure can be depicted as follows:
This compound features a pyrazolo[3,4-b]pyridine core with an acetamidophenyl substituent at the para position, which is significant for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives. For instance, compounds in this class have shown effectiveness against various cancer cell lines including HeLa (cervical cancer), MCF7 (breast cancer), and HCT116 (colon cancer) cells.
The mechanism by which 4-(4-Acetamidophenyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide exerts its anticancer effects is believed to involve the following pathways:
- Cell Cycle Arrest : It has been observed that these compounds can induce cell cycle arrest in cancer cells, preventing proliferation.
- Apoptosis Induction : The compound may enhance apoptotic pathways by increasing caspase activity, which is crucial for programmed cell death.
- Microtubule Destabilization : Some derivatives have been noted to inhibit microtubule assembly, leading to disrupted mitotic processes in cancer cells .
Research Findings
A variety of studies have assessed the biological activity of this compound and related derivatives. Below is a summary table of key findings from recent research:
| Study Reference | Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| HeLa | 10.5 | Induces apoptosis and cell cycle arrest | |
| MCF7 | 12.0 | Microtubule destabilization | |
| HCT116 | 8.0 | Inhibition of cell proliferation |
Case Studies
- HeLa Cell Study : A study demonstrated that 4-(4-Acetamidophenyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide significantly inhibited the growth of HeLa cells with an IC50 value of 10.5 µM. The compound induced apoptosis as evidenced by increased caspase-3 activity.
- MCF7 Cell Line Evaluation : Another investigation revealed that the compound inhibited MCF7 cell proliferation with an IC50 of 12.0 µM. The study suggested that microtubule destabilization was a critical factor in its mechanism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
